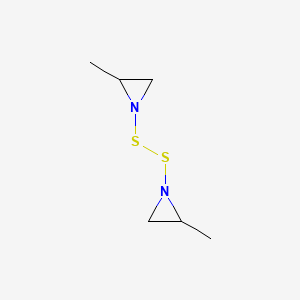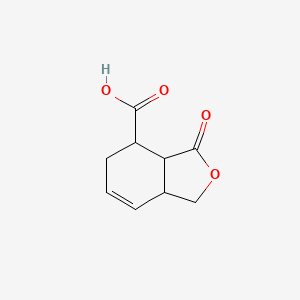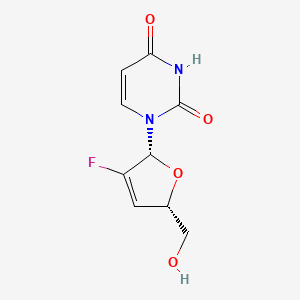
Uridine, 2',3'-didehydro-2'-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’,3’-didehydro-2’-fluoro- is a fluorinated nucleoside analogue. Fluorinated nucleosides have garnered significant attention due to their potential applications in antiviral and anticancer therapies. This compound is particularly interesting because of its unique structural modifications, which include the presence of a fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-didehydro-2’-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
Uridine, 2’,3’-didehydro-2’-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogues, while oxidation can produce uracil derivatives .
科学的研究の応用
Uridine, 2’,3’-didehydro-2’-fluoro- has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by interfering with viral RNA synthesis.
Anticancer Research: The compound is explored for its ability to disrupt cancer cell proliferation by incorporating into DNA and RNA, leading to faulty genetic material.
Enzymatic Probes: Used as a probe to study the mechanisms of enzymes involved in nucleoside metabolism.
作用機序
The mechanism of action of Uridine, 2’,3’-didehydro-2’-fluoro- involves its incorporation into nucleic acids. The presence of the fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions disrupt normal nucleic acid synthesis. This leads to the formation of defective DNA and RNA, which can inhibit cell proliferation and viral replication. The compound may also interact with specific enzymes, altering their activity and further contributing to its biological effects .
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the fluorine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
2’-Fluoro-2’-deoxyuridine: Contains a fluorine atom but retains the hydroxyl group at the 3’ position.
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-methyluridine: Similar structure with an additional methyl group at the 5’ position.
Uniqueness
Uridine, 2’,3’-didehydro-2’-fluoro- is unique due to its specific combination of structural modifications. The presence of the fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
122757-52-2 |
|---|---|
分子式 |
C9H9FN2O4 |
分子量 |
228.18 g/mol |
IUPAC名 |
1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-3,5,8,13H,4H2,(H,11,14,15)/t5-,8+/m0/s1 |
InChIキー |
SXIDSWOQTOLVOL-YLWLKBPMSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C(=C[C@H](O2)CO)F |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(O2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


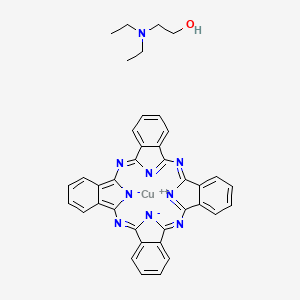

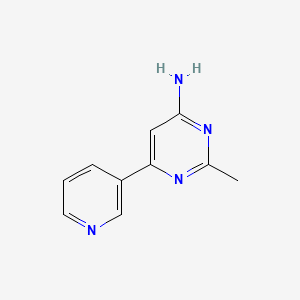


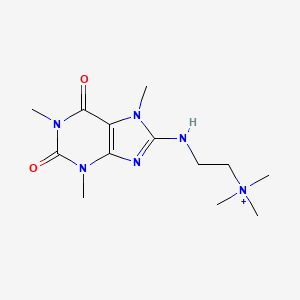


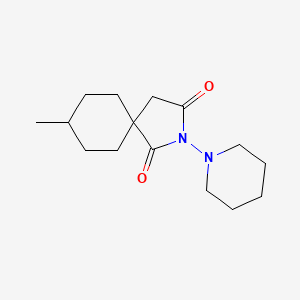
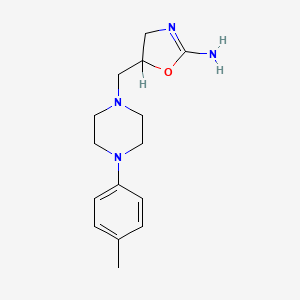
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
